N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide
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Description
“N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide” is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also contains a dihydropyridine ring, which is a class of compounds that are widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azepane and dihydropyridine rings, as well as the pivalamide group . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the azepane and dihydropyridine rings could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Azepanium Ionic Liquids
Belhocine et al. (2011) explored azepane as a starting material for synthesizing a new family of room temperature ionic liquids, highlighting its potential to mitigate disposal issues in the polyamide industry. These ionic liquids, characterized by azepanium salts, show promise as safer alternatives to volatile organic compounds in electrolytes due to their wide electrochemical windows (Belhocine et al., 2011).
Enantioselective Functionalization
Jain et al. (2016) reported on the palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes, which is critical for drug discovery. This method provides high enantioselectivities and exclusive regioselectivity, offering a valuable tool for synthesizing bioactive compounds and therapeutic agents (Jain et al., 2016).
Synthesis of Diazaheterocycles
Coyle and Bryant (1983) described the synthesis of 1,3-diazabicyclo and azepine derivatives via photocyclization of N-substituted alicyclic imides. This process showcases the utility of N-substituted compounds in creating complex heterocyclic structures, which are prevalent in pharmaceuticals (Coyle & Bryant, 1983).
Hydroaminoalkylation for N-heterocycles
Payne et al. (2013) demonstrated tantalum-catalyzed hydroaminoalkylation as a method for synthesizing α- and β-substituted N-heterocycles, including azepane derivatives. This approach is noted for its atom economy, regio- and diastereoselectivity, and potential in medicinal chemistry (Payne et al., 2013).
Applications in Chiral Separation
Abe et al. (2002) investigated N-pivaloyl methyl ester derivatives of amino acids for enantiomer separation by chiral-phase capillary gas chromatography. This method's efficiency in separating non-protein amino acid enantiomers, including those related to azepane derivatives, showcases its applicability in analytical chemistry and quality control processes (Abe et al., 2002).
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)17(24)19-14-11-13(12-20(4)16(14)23)15(22)21-9-7-5-6-8-10-21/h11-12H,5-10H2,1-4H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCFNVLWLFRVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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